molecular formula ClF3Sn B14479079 Chloro(trifluoro)stannane CAS No. 65886-66-0

Chloro(trifluoro)stannane

Cat. No.: B14479079
CAS No.: 65886-66-0
M. Wt: 211.16 g/mol
InChI Key: VNWAZSKEPOODRR-UHFFFAOYSA-J
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Description

Chloro(trifluoro)stannane is an organotin compound significant in synthetic chemistry research. Organotin reagents like stannanes are widely employed in cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in complex molecule assembly . Specifically, the palladium-catalyzed cross-coupling of organostannanes, known as the Stille reaction, is a powerful tool for conjugate addition and constructing complex molecular architectures in discovery chemistry and materials science . As a reagent, this compound can act as a precursor or intermediate in the synthesis of other functionalized tin compounds. Researchers value this compound for its potential to transfer the trifluorostannyl group, enabling further synthetic transformations. Handling organotin compounds requires appropriate safety precautions. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

65886-66-0

Molecular Formula

ClF3Sn

Molecular Weight

211.16 g/mol

IUPAC Name

chloro(trifluoro)stannane

InChI

InChI=1S/ClH.3FH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

VNWAZSKEPOODRR-UHFFFAOYSA-J

Canonical SMILES

F[Sn](F)(F)Cl

Origin of Product

United States

Preparation Methods

Chloro(trifluoro)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride (SnCl4) with trifluoromethyl lithium (CF3Li) in an inert solvent such as diethyl ether. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows:

SnCl4+CF3LiSnClF3+LiCl\text{SnCl}_4 + \text{CF}_3\text{Li} \rightarrow \text{SnClF}_3 + \text{LiCl} SnCl4​+CF3​Li→SnClF3​+LiCl

Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Chloro(trifluoro)stannane undergoes various types of chemical reactions, including:

  • Substitution Reactions: : The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). For example:

    SnClF3+OHSn(OH)F3+Cl\text{SnClF}_3 + \text{OH}^- \rightarrow \text{Sn(OH)F}_3 + \text{Cl}^- SnClF3​+OH−→Sn(OH)F3​+Cl−

  • Oxidation-Reduction Reactions: : this compound can participate in redox reactions where the tin atom changes its oxidation state. For instance, it can be reduced to form lower oxidation state tin compounds.

  • Complex Formation: : this compound can form complexes with various ligands, which can alter its reactivity and stability

Scientific Research Applications

Chloro(trifluoro)stannane has several scientific research applications:

  • Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.

  • Biology: : Research is ongoing to explore the potential biological activity of organotin compounds, including this compound. These compounds are being investigated for their potential use as antimicrobial agents and enzyme inhibitors.

  • Medicine: : Organotin compounds have shown promise in medicinal chemistry, particularly in the development of new drugs. This compound is being studied for its potential therapeutic applications.

  • Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of chloro(trifluoro)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, leading to the formation of complexes that can alter the reactivity of the compound. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a strong electrophile. This property is exploited in various chemical reactions where this compound acts as a catalyst or reagent.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Chloro(trifluoro)stannane is compared to germanium and silicon analogs in fluoride-promoted cross-coupling reactions. A study by Pitteloud et al. demonstrated that chloro(phenyl)germanes exhibit lower coupling efficiency with aryl halides compared to chloro(phenyl)stannanes and silanes under identical conditions. Stannanes, including this compound, achieve higher yields due to tin’s moderate electronegativity and ability to stabilize transition states .

Table 1: Coupling Efficiencies of Organometallic Reagents

Compound Type Relative Coupling Efficiency (%) Key Reference
Chloro(phenyl)germane (Ge) 35–45
Chloro(phenyl)stannane (Sn) 70–85
Chloro(phenyl)silane (Si) 50–60

Structural and Electronic Comparisons

  • Chloro(trifluoro)germanes : Less reactive than stannanes due to germanium’s lower electronegativity and weaker M–C bond strength .
  • Chloro(trifluoro)silanes : Higher reactivity but lower thermal stability compared to stannanes, limiting their use in high-temperature applications .
  • Its extreme oxidative hazards contrast with the controlled reactivity of this compound, underscoring the role of the central metal atom in modulating properties .

Key Research Findings

  • Synthetic Utility : this compound outperforms germanium analogs in cross-coupling reactions, making it preferable for synthesizing fluorinated aromatics in pharmaceuticals .
  • Electron-Withdrawing Effects : The CF₃ group enhances stability but may reduce nucleophilic attack efficiency, necessitating careful design in catalytic systems .

Q & A

Q. What are the established synthetic routes for Chloro(trifluoro)stannane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via fluorination of chlorostannanes using agents like HF or metal fluorides (e.g., KF). Reaction conditions such as temperature (e.g., 80–120°C), solvent polarity, and stoichiometric ratios of fluorinating agents critically affect yield. For example, excess HF may improve fluorination efficiency but risks forming side products like SnF₄. Purity is assessed via ¹⁹F NMR to confirm trifluoro substitution and avoid residual Sn-Cl bonds .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from related stannanes?

Key techniques include:

  • ¹¹⁹Sn NMR : A singlet near δ −200 ppm confirms Sn-F bonding .
  • ¹⁹F NMR : A triplet (~200 ppm) indicates coupling between fluorine and tin nuclei.
  • Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Sn-F stretching) and 300–350 cm⁻¹ (Sn-Cl) differentiate it from SnCl₄ or SnF₄ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

NIOSH guidelines for related fluorostannanes recommend:

  • Use of inert-atmosphere gloveboxes to prevent hydrolysis (ClF₃Sn reacts violently with H₂O).
  • PPE including fluoropolymer-coated gloves and face shields.
  • Immediate neutralization of spills with dry NaHCO₃ .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies reveal that the Sn-F bond’s high polarity increases electrophilicity at the Sn center, enhancing its utility in transmetalation reactions. For instance, ClF₃Sn shows higher coupling efficiency with aryl halides compared to silane analogs due to lower activation energy barriers (~15 kJ/mol difference) .

Q. How do contradictory literature data on ClF₃Sn’s thermal stability arise, and what experimental controls resolve these discrepancies?

Reported decomposition temperatures range from 150–200°C. Contradictions stem from impurities (e.g., residual SnCl₂) or moisture traces. Thermogravimetric analysis (TGA) under inert gas (N₂/Ar) with <1 ppm H₂O and X-ray photoelectron spectroscopy (XPS) to verify surface purity can standardize results .

Q. What mechanistic insights explain ClF₃Sn’s selectivity in fluorination reactions compared to other Group 14 fluorides?

ClF₃Sn’s trigonal bipyramidal geometry (via VSEPR theory) allows for selective fluorine transfer. Kinetic studies show that steric hindrance from the Cl ligand slows SN2 pathways, favoring radical mechanisms in aryl fluorinations. Comparatively, Ge analogs exhibit lower selectivity due to smaller atomic radii .

Q. How does isotopic labeling (e.g., ¹⁸F) aid in tracing this compound’s role in catalytic cycles?

¹⁸F-labeled ClF₃Sn enables tracking via positron emission tomography (PET) or mass spectrometry. For example, in Pd-catalyzed fluorinations, isotopic enrichment confirms whether F transfer occurs via oxidative addition or ligand exchange, resolving ambiguities in turnover-limiting steps .

Data Analysis and Validation

Q. What statistical methods are recommended for validating ClF₃Sn’s thermodynamic properties (e.g., ΔHf°) across conflicting datasets?

Use multivariate regression to account for variables like purity (%Sn by ICP-MS) and solvent effects. For example, ΔHf° values from calorimetry (mean ± 5 kJ/mol) can be reconciled with DFT predictions using Bayesian error analysis .

Q. How can researchers design experiments to differentiate between Sn-F bond heterolysis vs. homolysis in ClF₃Sn-mediated reactions?

  • EPR spectroscopy : Detects radical intermediates (homolysis).
  • Eyring plots : Linear ΔG‡ vs. 1/T trends indicate heterolytic pathways.
  • Isotope effects : Compare kH/kD for H₂O quenching; values >2 suggest radical mechanisms .

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